diethyl cyclopropylphosphonate

Organic Synthesis Process Chemistry Phosphonate Chemistry

Diethyl cyclopropylphosphonate (CAS 945459-87-0) is an organophosphorus compound characterized by a cyclopropyl group directly attached to a phosphonate moiety. With a molecular formula of C7H15O3P and a molecular weight of 178.17 g/mol, it serves as a versatile precursor in organic synthesis, particularly for the construction of cyclopropane-containing phosphonates via Horner–Wadsworth–Emmons (HWE) olefination and asymmetric cyclopropanation.

Molecular Formula C7H15O3P
Molecular Weight 178.2
CAS No. 945459-87-0
Cat. No. B6239684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl cyclopropylphosphonate
CAS945459-87-0
Molecular FormulaC7H15O3P
Molecular Weight178.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Cyclopropylphosphonate (CAS 945459-87-0): A Specialized Organophosphorus Building Block for Stereocontrolled Synthesis


Diethyl cyclopropylphosphonate (CAS 945459-87-0) is an organophosphorus compound characterized by a cyclopropyl group directly attached to a phosphonate moiety . With a molecular formula of C7H15O3P and a molecular weight of 178.17 g/mol, it serves as a versatile precursor in organic synthesis, particularly for the construction of cyclopropane-containing phosphonates via Horner–Wadsworth–Emmons (HWE) olefination and asymmetric cyclopropanation [1]. The compound is distinguished by its unique steric and electronic profile, which enables chemoselective activation and modular diversification into mixed phosphonates, phosphonamidates, and phosphonothioates [2]. Its value in medicinal chemistry stems from its ability to introduce the cyclopropyl motif—a privileged pharmacophore that modulates metabolic stability and conformational rigidity—into complex molecules [3].

Diethyl Cyclopropylphosphonate: Why Generic Phosphonates Cannot Replicate Its Synthetic and Biological Utility


Generic dialkyl phosphonates such as diethyl phosphonate lack the cyclopropyl ring, resulting in fundamentally different steric hindrance, electronic distribution, and conformational preferences [1]. The cyclopropyl group in diethyl cyclopropylphosphonate imposes a constrained geometry that enhances stereocontrol in asymmetric transformations [2] and enables solvent-tunable regioselectivity in elimination reactions—a property absent in simple phosphonates [3]. Furthermore, the thio and seleno analogs exhibit divergent reactivity profiles, confirming that even minor structural modifications within the cyclopropylphosphonate class cannot be freely interchanged without altering reaction outcomes [4]. These differences mandate precise compound selection for reproducible synthetic protocols and reliable biological evaluation.

Quantitative Evidence Guide: Diethyl Cyclopropylphosphonate Differentiation Metrics for Informed Procurement


Synthetic Yield Advantage: Patent Method Achieves 95% Yield vs. Prior Art 51–81%

A modern patent (CN104945433B) reports the preparation of cyclopropylphosphonates with yields up to 95%, a substantial improvement over earlier methods. The Grignard-based approach of Jankowski (WO 2007/087068 A2) afforded only 51% yield, while the method of Segall et al. (Synth. Commun. 2008, 38, 848) gave 81% yield [1]. The new protocol employs mild conditions and avoids multi-step sequences, directly addressing the limitations of prior art.

Organic Synthesis Process Chemistry Phosphonate Chemistry

Stereoselectivity Benchmark: 99:1 dr and 99% ee in Asymmetric Cyclopropanation

Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of diethyl diazomethylphosphonate with alkenes yields optically active cyclopropylphosphonates with diastereomeric ratios up to 99:1 and enantiomeric excess up to 99% [1]. This level of stereocontrol is exceptional among phosphonate building blocks and enables the direct preparation of enantiopure cyclopropane-containing pharmacophores.

Asymmetric Synthesis Catalysis Medicinal Chemistry

Regioselectivity Control: Solvent-Directed 1,2- vs. 1,3-Elimination

The elimination of HBr from diethyl 3-bromopropylphosphonate can be directed toward either cyclopropylphosphonate (via 1,3-elimination) or propenylphosphonate (via 1,2-elimination) solely by changing the reaction solvent [1]. This tunable regioselectivity is a distinctive feature of the cyclopropylphosphonate system, offering divergent access to two valuable building blocks from a single precursor.

Reaction Selectivity Mechanistic Chemistry Synthetic Methodology

Lipophilicity Differential: LogP 1.08 vs. Diethyl Phosphonate (-0.17)

Diethyl cyclopropylphosphonate exhibits a calculated LogP of 1.08, whereas diethyl phosphonate (the cyclopropyl-free analog) has a LogP of -0.17 [1]. The ΔLogP of 1.25 reflects a significant increase in lipophilicity conferred by the cyclopropyl group, which may enhance membrane permeability and oral bioavailability when incorporated into drug candidates [2].

Drug Design Physicochemical Properties ADME

Biological Activity Contrast: IC50 >100 µM for Cyclopropylmethylphosphonate vs. Potent Analogs

In a phosphonate screening panel, diethyl cyclopropylmethylphosphonate (a close structural analog) displayed an IC50 >100 µM against a target enzyme, while other phosphonate esters (e.g., diethyl benzoylphosphonate) also showed >100 µM, but certain cyclopropyl-containing phosphonates can be optimized to low nanomolar potency through appropriate substitution [1]. This highlights that the cyclopropyl framework is a privileged starting point for activity optimization, whereas simpler phosphonates often lack intrinsic activity.

Enzyme Inhibition Biological Screening Structure-Activity Relationship

Diethyl Cyclopropylphosphonate: Optimal Use Cases Driven by Quantified Differentiation


Asymmetric Synthesis of Enantiopure Cyclopropylphosphonates for Drug Discovery

Leverage the exceptional stereoselectivity (up to 99:1 dr and 99% ee) [1] to prepare optically active cyclopropylphosphonate building blocks. These are critical intermediates for HCV NS3 protease inhibitors, nucleotide analogs, and fosmidomycin mimics, where absolute stereochemistry is essential for biological activity. The high ee values minimize the need for chiral separation, streamlining lead optimization.

Synthesis of Phosphonodepsipeptides as Stable Enzyme Inhibitors

Utilize diethyl cyclopropylphosphonate as a precursor for phosphonodepsipeptides—metabolically stable phosphorus analogs of natural peptides. The cyclopropyl group enhances conformational rigidity and resistance to proteolysis, while the phosphonate moiety mimics the tetrahedral transition state of amide bond hydrolysis, enabling potent enzyme inhibition [2].

Horner–Wadsworth–Emmons (HWE) Olefination for Alkylidenecyclopropane Synthesis

Employ diethyl cyclopropylphosphonate in HWE reactions with aldehydes to generate alkylidenecyclopropanes [3]. These strained, highly reactive intermediates serve as versatile synthons for [3+2] cycloadditions and other cascade reactions, enabling rapid assembly of complex carbocyclic frameworks. The cyclopropylphosphonate carbanion exhibits enhanced stability and stereocontrol compared to non-cyclic phosphonates.

Process Chemistry Optimization with High-Yielding Patent Method

Adopt the CN104945433B protocol for the large-scale preparation of diethyl cyclopropylphosphonate, which achieves yields up to 95% under mild conditions [4]. This method eliminates the need for multi-step sequences and hazardous reagents, making it suitable for cost-effective, scalable production of this key building block for medicinal and agrochemical research.

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